molecular formula C21H26N2O5S B11056698 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide

Cat. No.: B11056698
M. Wt: 418.5 g/mol
InChI Key: ODXLSRDHYOCAFS-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide is a complex organic compound with a molecular formula of C22H28N2O5S. This compound is characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring, which is further connected to a prolinamide structure. The compound’s unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide involves multiple steps, typically starting with the preparation of the dimethoxyphenyl sulfonyl chloride. This intermediate is then reacted with N-(1-phenylethyl)prolinamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide can be compared with other sulfonyl-containing compounds, such as:

    1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide: This compound has a similar structure but includes a fluorine atom, which can alter its chemical and biological properties.

    1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(4-piperidin-1-ylcarbonyl)phenyl]prolinamide:

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(1-phenylethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H26N2O5S/c1-15(16-8-5-4-6-9-16)22-21(24)18-10-7-13-23(18)29(25,26)20-14-17(27-2)11-12-19(20)28-3/h4-6,8-9,11-12,14-15,18H,7,10,13H2,1-3H3,(H,22,24)

InChI Key

ODXLSRDHYOCAFS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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